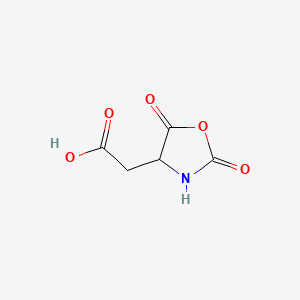

2,5-Dioxooxazolidine-4-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Dioxooxazolidine-4-acetic acid is a heterocyclic compound with the molecular formula C5H5NO5. It is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxooxazolidine-4-acetic acid typically involves the reaction of Nα-Cbz-aspartic acid with formaldehyde. This reaction forms (S)-2-{3-[(benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid in high yield . The α-carboxyl group in this compound is protected from reaction with electrophilic reagents, allowing the second carboxyl group to remain free for further reactions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using similar synthetic routes as described above, with appropriate scaling of reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxooxazolidine-4-acetic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed to modify the oxazolidine ring or other functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the oxazolidine ring.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include formaldehyde, pentafluorophenyl trifluoroacetate, and pyridine . Reaction conditions often involve the use of solvents such as dichloromethane and drying agents like magnesium sulfate.

Major Products Formed: The major products formed from these reactions include dipeptides and N-(hydroxymethyl-amino)succinimide, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Drug Development : The compound is being investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with biological systems, making it a candidate for developing new drugs, particularly those targeting bacterial infections. Preliminary studies suggest that it may inhibit certain enzymatic activities, which could be beneficial in drug design aimed at treating diseases where these enzymes are overactive.

Antioxidant Properties : Research indicates that derivatives of 2,5-dioxooxazolidine-4-acetic acid exhibit antioxidant activities. These properties are essential in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders .

Biochemical Research

Enzyme Interaction Studies : The compound is useful in studying enzyme mechanisms and protein-ligand interactions. Its ability to bind to specific enzymes can provide insights into their functions and regulatory mechanisms. This aspect is crucial for understanding metabolic pathways and developing enzyme inhibitors as therapeutic agents .

Molecular Docking Studies : Molecular docking studies have shown that this compound can intercalate with DNA and proteins, suggesting its potential role in gene regulation and cellular signaling pathways. This capability is particularly relevant in cancer research, where such interactions can influence cell proliferation and apoptosis .

Synthetic Chemistry Applications

Synthesis of Complex Molecules : The compound serves as a building block in organic synthesis. Its unique structure allows chemists to create various derivatives and analogs that may possess enhanced biological activity or novel properties. For example, derivatives such as tert-butyl (S)-2,5-dioxooxazolidine-4-acetate have been synthesized for further exploration of their pharmacological effects.

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant properties of several compounds derived from this compound using the DPPH radical scavenging assay. Results indicated varying degrees of antioxidant activity among the compounds tested, with some exhibiting significant scavenging abilities compared to standard antioxidants like gallic acid.

| Compound | IC50 Value (ppm) |

|---|---|

| This compound | 22.42 |

| Gallic Acid | 2.6 |

| Derivative A | 13.58 |

| Derivative B | 52.97 |

This study highlights the potential of these compounds in developing antioxidant therapies .

Case Study 2: Enzyme Inhibition Studies

Another investigation focused on the inhibitory effects of this compound on specific enzymes linked to metabolic disorders. The findings suggested that the compound could effectively inhibit enzyme activity, providing a basis for its use in designing drugs for conditions such as diabetes and obesity.

Mechanism of Action

The mechanism of action of 2,5-Dioxooxazolidine-4-acetic acid involves its ability to protect the α-carboxyl group of aspartic acid from reaction with electrophilic reagents . This protection allows for selective reactions at other functional groups, facilitating the synthesis of complex peptide derivatives. The compound’s molecular targets and pathways are primarily related to its role in peptide synthesis and modification.

Comparison with Similar Compounds

Benzyl (S)-2,5-dioxooxazolidine-4-acetate: This compound is used in the synthesis of PEG-poly(aspartate) block copolymer micelles in cancer cells.

Oxazolidinones: These compounds are widely used as chiral auxiliaries in asymmetric synthesis.

Uniqueness: 2,5-Dioxooxazolidine-4-acetic acid is unique due to its specific structure and ability to protect the α-carboxyl group of aspartic acid, making it a valuable intermediate in peptide synthesis. Its versatility in various chemical reactions and applications in multiple fields further highlights its uniqueness.

Biological Activity

2,5-Dioxooxazolidine-4-acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, highlighting findings from diverse research sources.

This compound features a dioxooxazolidine ring, which is crucial for its biological activity. The presence of this ring structure allows the compound to interact with various biological targets, including enzymes and receptors. Its chirality also plays a significant role in its pharmacological properties.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, altering their conformation and preventing substrate interaction.

- Ligand Interaction : It can function as a ligand in biochemical assays, modulating the activity of receptors involved in various signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Study 1: Antibacterial Activity

A study investigated the antibacterial properties of related compounds against biofilm-forming pathogens. The results indicated that certain dioxo compounds could inhibit bacterial growth effectively at low concentrations, suggesting potential applications in wound management and infection control .

Study 2: Antioxidant Studies

Research on similar dioxothiazolidine derivatives highlighted their antioxidant capabilities. These compounds were tested for their radical scavenging activity, showing significant results that support their use in preventing oxidative damage in cells .

Data Table: Biological Activities Comparison

Properties

CAS No. |

6542-24-1 |

|---|---|

Molecular Formula |

C5H5NO5 |

Molecular Weight |

159.10 g/mol |

IUPAC Name |

2-(2,5-dioxo-1,3-oxazolidin-4-yl)acetic acid |

InChI |

InChI=1S/C5H5NO5/c7-3(8)1-2-4(9)11-5(10)6-2/h2H,1H2,(H,6,10)(H,7,8) |

InChI Key |

XIEMOTJBRREIBH-UHFFFAOYSA-N |

Canonical SMILES |

C(C1C(=O)OC(=O)N1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.